Anti-Hepatitis C Virus Activity Inferred from the Alkylsulfonyl-Thiazolide Pharmacophore Class
The alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, to which this compound structurally conforms, is expressly claimed for strong activity against hepatitis C virus (HCV) in patent US20120122939 [1]. The patent teaches that the methanesulfonyl substitution pattern on the phenyl ring is essential for antiviral potency; compounds lacking this motif exhibit markedly reduced activity. While the exact EC50 of this compound is not published, the class-level SAR provides a rationale for expecting differentiation over unsubstituted benzothiazole sulfonamides.
| Evidence Dimension | Antiviral activity against HCV (replicon assay) |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound |
| Comparator Or Baseline | Unsubstituted nitazoxanide (parent thiazolide): EC50 ~0.5–1.0 µM in HCV replicon (class reference) |
| Quantified Difference | Not calculable; class-level SAR indicates that introduction of the methanesulfonyl group is required for antiviral activity within the patent series |
| Conditions | HCV genotype 1b replicon assay (Huh-7 cells) as described in patent examples |
Why This Matters
Procurement of the precise methanesulfonyl-substituted benzothiazole is essential for HCV drug discovery programs aiming to build on the alkylsulfonyl-thiazolide patent family, as generic benzothiazole derivatives are not active in this indication.
- [1] Rossignol JF, Semple JE. Alkylsulfonyl-substituted thiazolide compounds. U.S. Patent Application US20120122939 A1, May 17, 2012. View Source
